molecular formula C7H20O10S2 B14177497 2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid CAS No. 848470-41-7

2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid

Cat. No.: B14177497
CAS No.: 848470-41-7
M. Wt: 328.4 g/mol
InChI Key: UTSKCTZBTFFBPU-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid is a chemical compound with the molecular formula C5H12O4. It is known for its applications in various chemical reactions and industrial processes. This compound is often used in organic synthesis and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxypropane-1,3-diol can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol to form the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate acid catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethoxypropane-1,3-diol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of 2,2-Dimethoxypropane-1,3-diol, which can be used in further chemical synthesis and industrial applications .

Scientific Research Applications

2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: A related compound with similar chemical properties but different applications.

    1,3-Dihydroxyacetone dimethyl acetal: Another similar compound used in organic synthesis.

    2,2-Dimethoxy-1,3-propanediol: A compound with similar structure and reactivity.

Uniqueness

2,2-Dimethoxypropane-1,3-diol is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .

Properties

CAS No.

848470-41-7

Molecular Formula

C7H20O10S2

Molecular Weight

328.4 g/mol

IUPAC Name

2,2-dimethoxypropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C5H12O4.2CH4O3S/c1-8-5(3-6,4-7)9-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

UTSKCTZBTFFBPU-UHFFFAOYSA-N

Canonical SMILES

COC(CO)(CO)OC.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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